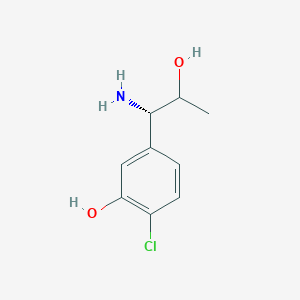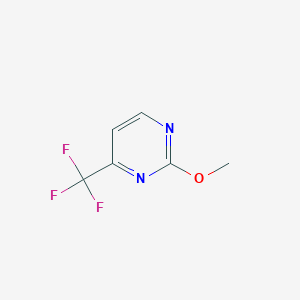
4-Ethoxy-2,1,3-benzothiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxybenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of 4-Ethoxybenzo[c][1,2,5]thiadiazole, which includes an ethoxy group attached to the benzothiadiazole core, imparts specific electronic and chemical properties that make it valuable for research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with ethoxy-containing reagents. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of organotin compounds with halogenated thiadiazoles . The reaction conditions often include the use of solvents like toluene or DMF (dimethylformamide) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4-Ethoxybenzo[c][1,2,5]thiadiazole may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including the use of green solvents and recyclable catalysts, is often pursued to enhance the sustainability of the production process .
化学反应分析
Types of Reactions
4-Ethoxybenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzo[c][1,2,5]thiadiazole derivatives with various functional groups.
科学研究应用
4-Ethoxybenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as an acceptor molecule in the design of donor-acceptor materials for organic photovoltaics and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of drugs with anticancer, antibacterial, and antifungal activities.
Materials Science: Employed in the synthesis of fluorescent sensors and visible-light organophotocatalysts.
Biological Research: Studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
作用机制
The mechanism of action of 4-Ethoxybenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties also make it effective in organic electronics, where it participates in charge transfer processes .
相似化合物的比较
4-Ethoxybenzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole: Lacks the ethoxy group, resulting in different electronic properties and reactivity.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Used as a precursor in the synthesis of 4-Ethoxybenzo[c][1,2,5]thiadiazole.
1,3,4-Thiadiazole Derivatives: Differ in the position of nitrogen and sulfur atoms, leading to varied biological and chemical properties.
The unique ethoxy group in 4-Ethoxybenzo[c][1,2,5]thiadiazole imparts specific electronic effects that enhance its performance in applications such as organic electronics and medicinal chemistry .
属性
CAS 编号 |
1753-24-8 |
|---|---|
分子式 |
C8H8N2OS |
分子量 |
180.23 g/mol |
IUPAC 名称 |
4-ethoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2OS/c1-2-11-7-5-3-4-6-8(7)10-12-9-6/h3-5H,2H2,1H3 |
InChI 键 |
ZARLTGOQDUZQNK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC2=NSN=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate](/img/structure/B15234336.png)

![1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)
![4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B15234345.png)




![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)


